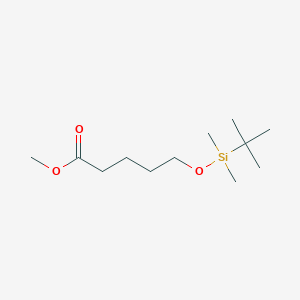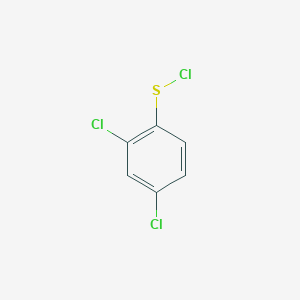
3-Heptanone, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanone, oxime is an organic compound belonging to the class of oximes, which are typically formed by the reaction of hydroxylamine with ketones or aldehydes. This compound is derived from heptan-3-one, a colorless liquid with a fruity odor. Oximes, including heptan-3-one oxime, are known for their versatility in various chemical reactions and their applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Heptanone, oxime can be synthesized through the condensation of heptan-3-one with hydroxylamine. The reaction typically involves the following steps:
- Dissolve heptan-3-one in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture to around 60°C and stir overnight.
- Extract the product using diethyl ether and purify it through recrystallization .
Industrial Production Methods: Industrial production of heptan-3-one oxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Heptanone, oxime undergoes various chemical reactions, including:
Reduction: Reduction of heptan-3-one oxime can produce the corresponding amine.
Hydrolysis: Hydrolysis of the oxime group can regenerate the parent ketone, heptan-3-one.
Oxidation: Oxidation of oximes can lead to the formation of nitro compounds.
Common Reagents and Conditions:
Reduction: Sodium metal, sodium amalgam, or hydrogenation can be used for reduction reactions.
Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid are commonly used for hydrolysis.
Oxidation: Peroxy acids like peroxytrifluoroacetic acid are used for oxidation reactions.
Major Products:
Reduction: Heptan-3-amine.
Hydrolysis: Heptan-3-one.
Oxidation: Nitroheptane.
Wissenschaftliche Forschungsanwendungen
3-Heptanone, oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as kinase inhibition and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of heptan-3-one oxime involves its interaction with various molecular targets. For instance, oximes are known to inhibit kinases, which play crucial roles in cell signaling pathways. The oxime group contains hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrogen bond donor (OH group), allowing it to interact with receptor binding sites effectively. Additionally, oximes can generate nitric oxide, contributing to their biological activities .
Vergleich Mit ähnlichen Verbindungen
3-Heptanone, oxime can be compared with other similar compounds, such as:
3-Heptanone: The parent ketone from which heptan-3-one oxime is derived.
4-Heptanone oxime: Another oxime with similar chemical properties but different structural configuration.
1-Azabicyclo[2.2.1]heptan-3-one oxime: A compound with a bicyclic structure and distinct biological activities
Uniqueness: this compound is unique due to its specific structural configuration and the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activities compared to its parent ketone and other similar oximes.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
N-heptan-3-ylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
VRCWWHOADHLWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=NO)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)

![4(3h)-Quinazolinone,2-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-8-methoxy-3-methyl-](/img/structure/B8649256.png)

![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)



![1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8649320.png)

